molecular formula C12H10O4PSi B14500490 CID 78063851

CID 78063851

Cat. No.: B14500490
M. Wt: 277.26 g/mol
InChI Key: HRFFKIQDVPOPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier CID 78063851 is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 78063851 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78063851 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78063851 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 78063851 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and properties

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields

Properties

Molecular Formula

C12H10O4PSi

Molecular Weight

277.26 g/mol

InChI

InChI=1S/C12H10O4PSi/c13-17(16-18,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

InChI Key

HRFFKIQDVPOPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)O[Si]

Origin of Product

United States

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